molecular formula C11H8ClNO2 B1356017 5-Chloro-8-methylquinoline-3-carboxylic acid CAS No. 948294-24-4

5-Chloro-8-methylquinoline-3-carboxylic acid

Cat. No.: B1356017
CAS No.: 948294-24-4
M. Wt: 221.64 g/mol
InChI Key: CMJTVPDKPRZDHT-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 8-methylquinoline-3-carboxylic acid using N-chlorosuccinimide (NCS) under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

5-Chloro-8-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes, such as topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 3-position of the quinoline ring significantly influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-chloro-8-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-9(12)8-4-7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJTVPDKPRZDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589108
Record name 5-Chloro-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-24-4
Record name 5-Chloro-8-methyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948294-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948294-24-4
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